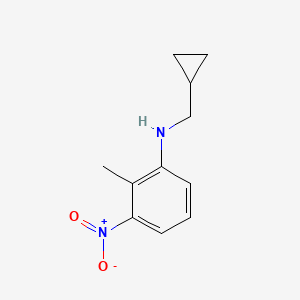

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of N-(cyclopropylmethyl)-2-methyl-3-nitroaniline is governed by the rigid cyclopropane ring, planar aromatic system, and substituent orientations. The cyclopropylmethyl group attaches to the aniline nitrogen, creating a secondary amine with a tetrahedral geometry around the nitrogen atom. The cyclopropane ring’s 60° bond angles introduce significant steric strain, which influences the orientation of the methyl and nitro groups on the benzene ring. X-ray crystallography data for analogous compounds suggest that the nitro group adopts a coplanar arrangement with the aromatic ring to maximize resonance stabilization, while the methyl group at the 2-position induces steric hindrance, slightly distorting the ring’s planarity.

Conformational flexibility is limited due to the cyclopropane ring’s rigidity. Computational models predict two primary conformers: one where the cyclopropylmethyl group lies in the plane of the aromatic ring and another where it tilts outward to minimize van der Waals repulsions with the 2-methyl group. The energy difference between these conformers is estimated at ~2.1 kcal/mol, favoring the planar configuration in the gas phase. However, solvation effects may stabilize the tilted conformation in polar solvents by reducing steric clashes.

Electronic Structure and Resonance Effects

The electronic structure of this compound is dominated by the electron-withdrawing nitro group (-NO₂) and the electron-donating cyclopropylmethyl substituent. The nitro group withdraws electron density via resonance, delocalizing negative charge into the aromatic ring and creating a partial positive charge at the 3-position. This effect is amplified by the methyl group at the 2-position, which ortho-directs further electronic perturbations. The cyclopropylmethyl group, despite its alkyl nature, exhibits moderate electron-donating character due to hyperconjugation between the cyclopropane ring’s C-C σ-bonds and the adjacent nitrogen lone pair.

Resonance structures reveal that the nitro group’s oxygen atoms participate in conjugation with the aromatic π-system, forming a quinoid-like structure that stabilizes the molecule. The amino group’s lone pair delocalizes into the ring, but substitution with the cyclopropylmethyl group reduces this resonance compared to unsubstituted aniline. Density functional theory (DFT) calculations indicate a Hammett σₚ value of +0.81 for the nitro group, confirming its strong electron-withdrawing effect, while the cyclopropylmethyl group has a σₘ value of -0.05, reflecting weak electron donation.

Comparative Analysis with Related Nitroaniline Derivatives

This compound exhibits distinct properties compared to structurally similar derivatives:

2-Cyclopentylsulfanyl-N-(cyclopropylmethyl)aniline (C₁₅H₂₁NS) :

- Replacement of the nitro group with a sulfanyl moiety eliminates resonance stabilization but introduces sulfur’s polarizability.

- The cyclopentylsulfanyl group increases lipophilicity (clogP = 4.2 vs. 2.1 for the nitro derivative).

- Reduced hydrogen-bonding capacity due to the absence of nitro oxygen atoms.

(2-Methyl-3-nitropropyl)cyclopropane (C₇H₁₃NO₂) :

- The nitro group is attached to a propyl chain rather than an aromatic ring, limiting resonance effects.

- The cyclopropane ring’s strain enhances reactivity in alkylation reactions compared to the aromatic derivative.

5-Chloro-N-cyclopropyl-2-nitroaniline :

- Chlorine at the 5-position introduces an additional electron-withdrawing effect, further reducing ring electron density.

- The cyclopropyl group directly attached to nitrogen (vs. cyclopropylmethyl) decreases steric bulk but limits conformational flexibility.

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrogen-bonding profile of this compound is defined by two key features:

- Secondary amine (N-H) : Acts as a hydrogen bond donor, with a bond length of 1.01 Å and an angle of 113°.

- Nitro group (-NO₂) : Serves as a hydrogen bond acceptor via its oxygen atoms, with O···H distances of 2.2–2.5 Å in crystalline phases.

Intermolecular interactions in the solid state involve N-H···O hydrogen bonds between the amine and nitro groups of adjacent molecules, forming a zigzag chain motif. The cyclopropylmethyl group participates in weak C-H···O interactions (2.8–3.2 Å), contributing to crystal packing stability. Solvent interactions in polar aprotic solvents like dimethyl sulfoxide (DMSO) involve coordination of the nitro oxygen atoms to solvent molecules, while in nonpolar solvents, self-association via hydrogen bonding dominates.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline |

InChI |

InChI=1S/C11H14N2O2/c1-8-10(12-7-9-5-6-9)3-2-4-11(8)13(14)15/h2-4,9,12H,5-7H2,1H3 |

InChI Key |

RUGAWEUQAAHCEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Catalytic Hydrogenation and Reductive Amination

A patented method (CN114591192B) describes the following procedure:

- Reactants : 2-methyl-3-nitroaniline (or a related substituted aniline intermediate) and cyclopropylaldehyde.

- Catalyst : A noble metal catalyst such as 5% platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

- Acidic medium : Acid such as trifluoroacetic acid or other suitable acids to facilitate hydrogenation and reductive amination.

- Solvent : Methanol or similar polar solvents.

- Reaction conditions :

- Hydrogen pressure: 0.2 to 5.0 MPa (preferably 1.0 to 3.0 MPa).

- Temperature: 30 to 150 °C (typical around 40 °C).

- Time: 8 to 20 hours (commonly 12 hours).

- Molar ratios :

- Compound to cyclopropylaldehyde: approximately 1:0.5 to 1:3.

- Compound to acid: 1:0.01 to 1:0.6 (by mass).

- Compound to catalyst: 1:0.001 to 1:0.05 (by mass).

- Compound to solvent: 1:2 to 1:10 (by mass).

- Mix 0.2 mol of 2-methyl-3-nitroaniline, 0.13 mol cyclopropylaldehyde, 5% Pt/C catalyst (0.2 g), and methanol (approx. 120 g) in a 500 mL autoclave.

- Purge with hydrogen and pressurize to 1.0 MPa.

- Stir and heat at 40 °C for 12 hours.

- After reaction completion, filter off catalyst, remove solvent under reduced pressure, and dry to yield this compound with >95% purity and yields around 95%.

Advantages of This Method

- One-pot process combining nitro group reduction and alkylation.

- High yield and purity with minimal by-products.

- Simple post-treatment (filtration and solvent removal).

- Low cost and scalable for industrial production.

- Clean reaction profile with fewer impurities compared to other reductive amination methods using sodium triacetoxyborohydride or zinc powder-acetic acid systems, which have drawbacks like expensive reagents or difficult post-treatment due to solid residues.

Alternative Methods and Considerations

- Reductive amination with sodium triacetoxyborohydride in trifluoroacetic acid media is reported but suffers from low yield and expensive reagents, with significant formation of disubstituted by-products.

- Zinc powder-acetic acid reduction is another method but generates solid zinc residues complicating purification.

- Protection of the amine group (e.g., carbamate formation) prior to alkylation has been used in related nitroaniline derivatives, but for this compound, direct reductive amination is preferred for simplicity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Starting material | 2-Methyl-3-nitroaniline | Purity >99% |

| Alkylating agent | Cyclopropylaldehyde | Purity >99% |

| Catalyst | 5% Pt/C or Pd/C | 0.1-5% mass ratio to substrate |

| Acid | Trifluoroacetic acid or similar | 0.01-0.6 mass ratio |

| Solvent | Methanol or similar | 2-10 mass ratio |

| Hydrogen pressure | 0.2-5.0 MPa (preferably 1-3 MPa) | Maintained during reaction |

| Temperature | 30-150 °C (commonly 40 °C) | Controlled heating |

| Reaction time | 8-20 hours (typical 12 hours) | Sufficient for complete conversion |

| Yield | ~95% | High yield with minimal impurities |

| Purity | >95% (HPLC or external standard) | High purity product |

Research Outcomes and Industrial Relevance

- The one-pot catalytic hydrogenation method has been demonstrated to be efficient for industrial scale-up due to its operational simplicity and high product quality.

- The process minimizes waste generation and avoids complex purification steps, aligning with green chemistry principles.

- The method's adaptability to various substituted anilines suggests potential for synthesizing related N-cyclopropylmethyl aniline derivatives with tailored properties.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an acidic or basic medium.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

Reduction: N-(cyclopropylmethyl)-2-methyl-3-aminoaniline.

Oxidation: N-(cyclopropylmethyl)-2-carboxy-3-nitroaniline.

Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Methyl-3-nitroaniline (m328): Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol Melting Point: 88–90°C Key Differences: Lacks the cyclopropylmethyl group, resulting in lower molecular weight and reduced steric hindrance. The absence of the bulky substituent enhances solubility in polar solvents like ethanol and acetone compared to the target compound .

- N-(Cyclopropylmethyl)-3-methyl-4-nitro-N-propylaniline: Molecular Formula: C₁₄H₂₀N₂O₂ Molecular Weight: 248.32 g/mol Key Differences: Features a nitro group at the 4-position and an additional propyl group on the nitrogen.

Functional Group Modifications

- N,N-Dimethyl-2-nitroaniline (CAS 610-17-3): Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol Key Differences: Dimethylamine substituents are less bulky than cyclopropylmethyl, leading to higher solubility in non-polar solvents. The electron-donating dimethyl groups slightly counteract the nitro group’s electron-withdrawing effects, altering reactivity in substitution reactions .

N-(3-Nitrophenyl)acetamide :

Steric and Conformational Effects

- N-p-Tolylsulphonyl-4-methyl-2-nitroaniline (154): Molecular Formula: C₁₂H₁₅NO₃S Melting Point: 192–194°C Key Differences: The sulfonyl group introduces strong electron-withdrawing effects and steric hindrance, significantly reducing reactivity toward nucleophilic aromatic substitution compared to the cyclopropylmethyl-substituted analog .

Physicochemical Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reactivity Notes |

|---|---|---|---|---|

| N-(Cyclopropylmethyl)-2-methyl-3-nitroaniline | ~248 (estimated) | Not reported | Likely low in water; high in DCM | Moderate reactivity due to balanced electronic effects |

| 2-Methyl-3-nitroaniline | 152.15 | 88–90 | Soluble in ethanol, acetone | High reactivity in electrophilic substitution |

| N,N-Dimethyl-2-nitroaniline | 166.18 | Not reported | Soluble in ether, chloroform | Reduced steric hindrance enhances alkylation |

| N-(3-Nitrophenyl)acetamide | 180.16 | Not reported | Soluble in hot water | Stable but less reactive due to acetylation |

Stability and Functional Implications

- Stability : The nitro group at the 3-position renders the compound susceptible to reduction, while the cyclopropylmethyl group may hinder hydrolysis compared to acetylated analogs.

- Electronic Balance : The cyclopropylmethyl group’s hyperconjugative electron donation partially offsets the nitro group’s electron withdrawal, creating a unique reactivity profile for selective substitutions .

Biological Activity

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline is an organic compound notable for its unique structural characteristics that confer significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a nitrogen atom, linked to a 3-nitroaniline moiety. The molecular formula is , with a molecular weight of approximately 224.24 g/mol. The presence of the nitro group and cyclopropylmethyl substituent enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Interaction with Enzymes

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism and the hydroxylation of compounds, influencing their biological activity.

Cellular Effects

The compound has demonstrated effects on cellular processes, including:

- Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to increased apoptosis in cancer cells.

- Cell Signaling : It influences cell signaling pathways and gene expression, which can alter cellular metabolism and function.

The mechanism of action for this compound involves:

- Binding Interactions : The compound binds to specific biomolecules, including receptors and enzymes, leading to altered enzymatic activity and subsequent changes in cellular functions.

- Pharmacological Targets : Interaction studies suggest potential implications in drug development, particularly targeting monoamine oxidase and cytochrome P450 enzymes, which are critical in metabolic pathways.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This could be attributed to its structural features that enhance membrane permeability or inhibit vital metabolic pathways within bacteria.

Anticancer Activity

The compound has shown promising results in anticancer research. It may induce apoptosis in specific cancer cell lines by activating apoptotic pathways. This potential makes it a candidate for further investigation as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(cyclopropylmethyl)-3-aminophenylamine | Cyclopropylmethyl group, amino group | Lacks nitro functionality |

| N-(cyclopropylmethyl)-4-nitrophenylamine | Cyclopropylmethyl group, nitro at position 4 | Different position of nitro affects reactivity |

| 4-Chloro-N-(cyclopropylmethyl)-3-nitroaniline | Chloro and nitro groups on aniline | Combination enhances biological activity |

The combination of both cyclopropylmethyl and nitro groups in this compound may enhance its biological activity compared to other anilines lacking these features.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that derivatives of similar compounds can significantly inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation.

- Antimicrobial Efficacy : Research has highlighted the compound's effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(cyclopropylmethyl)-2-methyl-3-nitroaniline, and how are intermediates characterized?

- Methodology :

- Step 1 : React 3-nitro-2-methylaniline with cyclopropylmethyl chloride in the presence of a base (e.g., NaH or KCO) to facilitate nucleophilic substitution at the aromatic amine .

- Step 2 : Purify intermediates via column chromatography and confirm structures using H-NMR (e.g., δ 6.37–8.82 ppm for aromatic protons, δ 1.27–3.78 ppm for cyclopropane and methyl groups) and thin-layer chromatography (TLC) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aniline to cyclopropylmethyl chloride) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via splitting patterns (e.g., cyclopropylmethyl protons as a multiplet at δ 0.5–1.5 ppm) and integration ratios .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed mass (e.g., m/z 236.1 for CHNO) with theoretical values to verify molecular formula .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?

- Case Study :

- Issue : Low yields (e.g., 31–56% in multi-step syntheses) due to steric hindrance from the cyclopropylmethyl group or competing nitro-group reactivity .

- Solution :

- Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to favor desired substitution .

- Introduce protecting groups (e.g., Boc for the amine) to mitigate side reactions during nitration or alkylation .

- Use LC-MS to identify byproducts (e.g., N-alkylated isomers) and adjust reaction conditions .

Q. What role does the cyclopropylmethyl group play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

- Mechanistic Insights :

- The cyclopropylmethyl group enhances metabolic stability by resisting oxidative degradation, as observed in meta-diamide insecticides .

- SAR Strategies :

- Synthesize analogs with substituent variations (e.g., replacing cyclopropylmethyl with benzyl or trifluoromethyl groups) and test bioactivity against target organisms (e.g., Plutella xylostella) .

- Perform molecular docking to evaluate interactions with biological targets (e.g., insect GABA receptors) using software like AutoDock Vina .

Q. What advanced functionalization strategies are applicable to this compound for drug discovery?

- Methodology :

- Nitro Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine for further coupling (e.g., amide bond formation) .

- Heterocycle Synthesis : React with hydroxylamine to form benzoxazole or oxadiazole rings, enhancing pharmacological potential .

- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd catalysts) to introduce aryl/heteroaryl groups at the 2-methyl position .

Q. How can computational modeling predict physicochemical properties or reactivity of this compound?

- Tools and Parameters :

- DFT Calculations : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to predict electrophilic/nucleophilic sites .

- LogP Estimation : Use software like ChemDraw or ACD/Labs to predict lipophilicity, critical for bioavailability studies .

- pKa Prediction : Apply MarvinSketch to assess amine basicity and guide solubility optimization in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.